Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]-
Overview
Description
Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]-, also known as Ethyltriethylene glycol, Ethoxytriglycol, Ethyltriglycol, Triethylene glycol monoethyl ether, Triglycol monoethyl ether, and 3,6,9-Trioxaundecan-1-ol , is a chemical compound with the molecular formula C8H18O4 . It has a molecular weight of 178.2261 .
Molecular Structure Analysis
The molecular structure of Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]- consists of an ethanol molecule where the hydrogen of the hydroxyl group has been substituted by a 2-[2-(hexyloxy)ethoxy]ethyl group .Scientific Research Applications
Ethanol Conversion and Catalytic Activity
Catalytic Dehydration of Ethanol : Ethanol conversion over commercial aluminas and silica-alumina was studied, focusing on the catalytic activity in ethanol dehydration. The research revealed that different aluminas, prepared through various industrial procedures, exhibited unique catalytic properties. This study demonstrates the potential of using specific types of aluminas for efficient ethanol conversion to ethylene (Phung, Lagazzo, Crespo, Escribano, & Busca, 2014).
Ethanol on Supported Au Catalysts : Investigation into the adsorption and reactions of ethanol on Au nanoparticles supported by various oxides revealed insights into the dehydrogenation of ethanol. The study highlighted the role of Au in enhancing the formation of ethoxy species and influencing the amount of desorbed products (Gazsi, Koos, Bánsági, & Solymosi, 2011).
Surface Chemistry and Reaction Intermediates
Ethoxy Group Decomposition : The decomposition and protonation of surface ethoxy groups on TiO2 were studied, revealing insights into the formation and behavior of these groups. This research is significant for understanding surface chemistry related to ethanol (Gamble, Jung, & Campbell, 1996).
Surface-mediated Reactions of Ethanol : A study on the transformation of ethanol on gold surfaces identified key reaction intermediates like ethoxy and acetate. It provided detailed pathways for the oxidation of ethanol and the formation of various carbonyl compounds (Liu, Xu, Haubrich, Madix, & Friend, 2009).
Catalytic Processes and Kinetics
Kinetics of Ethyl Ethanoate Synthesis : Research on the synthesis of ethyl ethanoate using a Cu/Cr2O3 catalyst revealed detailed kinetics and mechanisms. The study provides crucial insights for industrial applications in ethanol conversion processes (Colley, Tabatabaei, Waugh, & Wood, 2005).
Mechanism of Ethanol Conversion on Catalysts : In situ IR-spectroscopic data was used to explore the mechanism of ethanol conversion on a CuO/ZrO2 catalyst. This study identified various intermediates and reaction products, contributing to our understanding of ethanol conversion on such catalysts (Silchenkova, Matyshak, Bychkov, & Korchak, 2020).
Safety And Hazards
properties
IUPAC Name |
2-[2-(2-hexoxyethoxy)ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O4/c1-2-3-4-5-7-14-9-11-16-12-10-15-8-6-13/h13H,2-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGICCULPCWNRAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6029333 | |
Record name | Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6029333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]- | |
CAS RN |
25961-89-1 | |
Record name | Triethylene glycol monohexyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25961-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triethylene glycol hexyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025961891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6029333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-[2-(hexyloxy)ethoxy]ethoxy]ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.051 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIETHYLENE GLYCOL HEXYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80BR5M3ZTW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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